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Compound of Interest

Compound Name: (Tyr34)-pth (7-34) amide (bovine)

Cat. No.: B15600403 Get Quote

A comprehensive guide to the functional and signaling properties of key Parathyroid Hormone

(7-34) analogs, providing researchers, scientists, and drug development professionals with the

data and methodologies needed to make informed decisions.

This guide offers a detailed comparison of various Parathyroid Hormone (PTH) (7-34) analogs,

focusing on their performance in key experimental assays. We present quantitative data on

their antagonist and partial agonist activities, receptor binding affinities, and their influence on

distinct signaling pathways. Detailed experimental protocols are provided to support the

reproducibility of the cited findings.

Data Summary: Performance of PTH (7-34) Analogs
The following tables summarize the quantitative data from various studies, offering a clear

comparison of the biological activities of different PTH (7-34) analogs.

Table 1: Antagonist and Partial Agonist Activity of PTH (7-34) Analogs
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Analog
Assay
System

Measured
Activity

Potency
(IC50/EC50)

Efficacy (%
of PTH(1-
34)
response)

Reference

[Tyr34]bPTH(

7-34)NH2

In vivo (rats) -

PTH-

mediated

calcemic

response

Antagonist -

Inhibits PTH-

stimulated

increase in

plasma

calcium

[1][2]

PTHrP(7-

34)NH2

In vivo (rats) -

PTHrP(1-

34)NH2

induced

phosphaturia

and cAMP

response

Antagonist

1.6 nmol/h

(for 70%

inhibition)

70%

inhibition
[3]

PTHrP(7-

34)NH2
In vivo (rats)

Partial

Agonist
8 nmol/h

Significant

agonist

activity when

infused alone

[3]

[Nle8,18,D-

Trp12,Tyr34]b

PTH(7-

34)NH2

In vivo (rats) -

PTH-

stimulated

calcemic

response

Antagonist

12 nmol/h (for

84%

inhibition)

84%

inhibition at

200-fold

molar excess

[4]

[D-

Trp12,Tyr34]

PTH(7-

34)NH2

In vitro (CHO-

K1 cells) -

PTH(1-34)

stimulated

cAMP

accumulation

Antagonist 1 µM
Complete

antagonism
[5]

[Asn10,Leu11

,D-

In vitro (ROS

17/2.8 cells)

Antagonist 26-fold more

potent than

[D-

No partial

agonism

observed

[6]
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Trp12]PTHrP(

7-34)NH2

Trp12]PTHrP(

7-34)NH2

[Leu11,D-

Trp12]hPTHr

P(7-34)NH2

In vitro

(constitutively

active

PTH/PTHrP

receptor

mutants)

Inverse

Agonist
-

Potent

inverse

agonist

activity

[7]

Table 2: Receptor Binding Affinity of PTH (7-34) Analogs
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Analog
Cell/Membrane
Preparation

Binding Affinity
(IC50)

Reference

hPTHrP(7-34)NH2
Human Renal Cortical

Membranes (RCM)

2- to 3-fold greater

than (Tyr34)bPTH(7-

34)NH2

[8]

(Tyr34)bPTH(7-

34)NH2

Human Renal Cortical

Membranes (RCM)
- [8]

hPTHrP(7-34)NH2

Human Osteoblast-

like Cells (SaOS-2) -

Membranes

2- to 3-fold greater

than (Tyr34)bPTH(7-

34)NH2

[8]

(Tyr34)bPTH(7-

34)NH2

Human Osteoblast-

like Cells (SaOS-2) -

Membranes

- [8]

hPTHrP(7-34)NH2

Human Osteoblast-

like Cells (SaOS-2) -

Intact Cells

Nearly 3-fold less

potent than

(Tyr34)bPTH(7-

34)NH2

[8][9]

(Tyr34)bPTH(7-

34)NH2

Human Osteoblast-

like Cells (SaOS-2) -

Intact Cells

- [8][9]

[Nle8,18,Tyr34]bPTH(

7-34)amide

Recombinant human

PTH/PTHrP receptor

(COS-7 cells)

At least 50-fold higher

affinity than rat

receptor homolog

[10]

Signaling Pathways
PTH and its analogs exert their effects by binding to the PTH receptor 1 (PTH1R), a Class B G

protein-coupled receptor (GPCR). This interaction can trigger multiple downstream signaling

cascades. The N-terminal region of PTH (1-34) is crucial for receptor activation, while the (7-

34) fragment primarily acts as an antagonist by occupying the receptor binding site. Some (7-

34) analogs, however, can exhibit partial agonism or biased signaling.
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Caption: PTH1R signaling pathways activated by PTH agonists and modulated by PTH (7-34)

analogs.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are protocols for key assays used in the characterization of PTH (7-34)

analogs.

In Vivo Calcemic Response Assay in Rats
This protocol is designed to assess the in vivo antagonist or agonist activity of PTH analogs on

plasma calcium levels.
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Analyze data to determine
% inhibition of calcemic response

Click to download full resolution via product page

Caption: Workflow for the in vivo calcemic response assay.

Methodology:

Animal Model: Thyroparathyroidectomized (TPTX) rats are used to eliminate endogenous

PTH influence.[1][3]
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Antagonist Administration: A continuous infusion of the PTH (7-34) analog is initiated. For

example, [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2 has been administered at doses up to 12

nmol/h.[4]

Agonist Challenge: Following a lead-in period for the antagonist (e.g., 1-2 hours), a PTH

agonist such as [Nle8,18,Tyr34]bPTH(1-34)NH2 is co-infused.[4]

Blood Sampling: Blood samples are collected at regular intervals to monitor plasma calcium

levels.

Analysis: The ability of the analog to inhibit the agonist-induced rise in plasma calcium is

calculated.

In Vitro cAMP Accumulation Assay
This assay quantifies the ability of PTH analogs to stimulate or inhibit the production of cyclic

AMP (cAMP), a key second messenger in PTH1R signaling.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human PTH1R

are commonly used.[5]

Antagonist Pre-incubation: For antagonist assays, cells are pre-incubated with varying

concentrations of the PTH (7-34) analog for a specified time (e.g., 15 minutes at 37°C).[5]

Agonist Stimulation: A fixed concentration of a PTH agonist, such as PTH(1-34) (e.g., 0.8

nM), is then added, and the cells are incubated for an additional period (e.g., 30 minutes at

37°C).[5]

cAMP Measurement: Intracellular cAMP levels are measured using commercially available

kits, such as AlphaScreen or ELISA-based assays.

Data Analysis: The concentration-response curves are plotted to determine the IC50 (for

antagonists) or EC50 (for agonists/partial agonists).

Receptor Binding Affinity Assay
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This assay measures the affinity of PTH analogs for the PTH1R.

Prepare cell membranes expressing PTH1R
(e.g., from SaOS-2 or RCM)

Incubate membranes with a radiolabeled
PTH analog (e.g., ¹²⁵I-[Tyr³⁶]hPTHrP(1-36)NH₂)

Add increasing concentrations of unlabeled
PTH (7-34) analog (competitor)

Separate bound from free radioligand

Quantify bound radioactivity

Generate competition binding curve
and calculate IC₅₀

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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